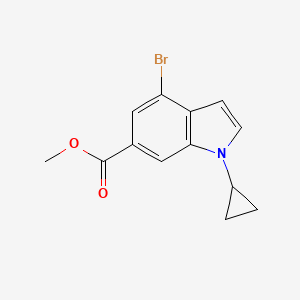

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1-cyclopropylindole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-17-13(16)8-6-11(14)10-4-5-15(9-2-3-9)12(10)7-8/h4-7,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZITHSVIJWJMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2C3CC3)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and cyclopropylamine.

Formation of Indole Core: The indole core is constructed through a series of reactions, including cyclization and functional group transformations.

Introduction of Functional Groups: The bromine atom and the cyclopropyl group are introduced at specific positions on the indole ring using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and alkyl halides.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate. In vitro assays demonstrated its cytotoxic effects against various human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.4 |

| HCT116 (Colon) | 14.6 |

The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through activation of caspase pathways.

Antifungal Properties

The compound has also been investigated for its antifungal properties against Candida albicans, a common opportunistic pathogen. Studies showed promising inhibitory activity, suggesting potential therapeutic applications in treating fungal infections .

This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Neuroprotective Effects: Preliminary studies suggest that indole derivatives can modulate neurotransmitter systems, which may provide protective effects against neurodegenerative diseases.

Materials Science Applications

The unique structural features of this compound make it valuable in materials science. Its potential applications include:

- Organic Electronics: The compound can serve as a precursor for synthesizing advanced materials used in organic electronics.

- Specialty Chemicals: It is utilized in producing specialty chemicals that require specific structural characteristics for enhanced performance.

Comparison with Related Compounds

This compound shares structural similarities with other indole derivatives, which can influence their biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-chloro-1H-indole-6-carboxylate | Chlorine instead of bromine | Potentially different biological activity |

| 5-Bromoindole | Lacks cyclopropyl group | Simpler structure |

| 1-Cyclopropylindole | Indole structure without carboxylate | Different functional group |

These comparisons illustrate variations in halogen substitution and functional groups that may affect their properties and activities.

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated the antiproliferative activity of various indole derivatives, including this compound. The findings indicated significant cytotoxic effects against several cancer cell lines, establishing a foundation for further exploration into its therapeutic potential.

Case Study 2: Neuroprotective Research

Research focusing on indole derivatives has provided insights into their neuroprotective mechanisms. While specific data on this compound was limited, the broader findings support further investigation into its effects on neuronal health and potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Variations and Structural Differences

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | CAS Number | 1-Position Substituent | Bromo Position | Carboxylate Position | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|---|

| Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate | - | Cyclopropyl | 4 | 6 | C₁₄H₁₃BrNO₂* | ~322.17 g/mol |

| Methyl 4-bromo-1H-indole-6-carboxylate | 882679-96-1 | H | 4 | 6 | C₁₀H₈BrNO₂ | 268.08 g/mol |

| Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate | 1346576-39-3 | sec-Butyl | 6 | 4 | C₁₇H₂₁BrNO₂ | 366.26 g/mol |

| tert-Butyl 6-bromo-1H-indole-1-carboxylate | - | tert-Butyl | 6 | 1 (carboxylate as ester) | C₁₃H₁₄BrNO₂ | 296.16 g/mol |

Key Observations :

- Bromo Position : Bromine at position 4 (vs. 6 in other analogs) directs electrophilic substitution reactions to specific sites, influencing reactivity in cross-coupling reactions critical for drug synthesis .

- Carboxylate Position : The 6-carboxylate group may enhance hydrogen-bonding interactions with biological targets compared to 4-carboxylate derivatives .

Physicochemical and Pharmacological Properties

- Lipophilicity (logP) : The cyclopropyl group lowers logP compared to sec-butyl or tert-butyl substituents, improving aqueous solubility and bioavailability .

- Metabolic Stability : Cyclopropyl-containing compounds resist oxidative metabolism better than linear alkyl chains, extending half-life in vivo .

- Synthetic Utility : The bromine at position 4 enables Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups, a feature shared with Methyl 4-bromo-1H-indole-6-carboxylate .

Biological Activity

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate is a synthetic organic compound notable for its unique structural features, which include a bromine atom, a cyclopropyl group, and an indole structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The chemical formula of this compound is . The presence of the bromine atom and the cyclopropyl group may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A comparative analysis of its activity against various microbial strains highlights its effectiveness:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound possesses strong inhibitory effects against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of indole, including this compound, can inhibit the growth of cancer cells. For example, certain indole derivatives have demonstrated preferential suppression of rapidly dividing cancer cell lines compared to normal fibroblasts . The specific mechanisms of action may involve interference with cellular pathways critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the bromine atom and the cyclopropyl moiety are believed to enhance its interaction with biological targets. Comparative studies with structurally similar compounds reveal variations in activity based on halogen substitution and functional groups:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-chloro-1H-indole-6-carboxylate | Chlorine instead of bromine | Potentially different biological activity |

| 5-Bromoindole | Lacks cyclopropyl group | Simpler structure |

| 1-Cyclopropylindole | Indole structure without carboxylate | Different functional group |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity .

Case Studies

Several case studies have explored the biological activities of related indole derivatives, providing insights into their mechanisms and efficacy:

- Antibacterial Activity : A study highlighted that compounds with similar structural motifs exhibited varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values ranging from low micromolar concentrations .

- Antifungal Activity : Another investigation focused on the antifungal efficacy against Candida albicans, revealing that certain derivatives had MIC values comparable to established antifungal agents like fluconazole .

Q & A

Q. What safety protocols should be followed when handling Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate in laboratory settings?

Methodological Answer:

- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .

- Waste Disposal : Segregate halogenated waste (due to bromine) in designated containers. Collaborate with certified waste management services for incineration or neutralization .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion. Ventilate the area and decontaminate surfaces with ethanol .

Q. How can researchers determine key physicochemical properties of this compound, such as melting point and solubility?

Methodological Answer:

- Melting Point : Use differential scanning calorimetry (DSC) or a capillary tube method. Note that bromine’s electron-withdrawing effect may elevate melting points compared to non-halogenated analogs .

- Solubility : Perform gradient solubility tests in polar (DMSO, methanol) and non-polar solvents (ethyl acetate). Bromine’s hydrophobicity may reduce aqueous solubility, necessitating DMSO for biological assays .

- Spectroscopic Characterization : Confirm structure via H/C NMR (bromo’s deshielding effect at C4) and LC-MS for purity assessment .

Advanced Research Questions

Q. How can X-ray crystallography be applied to analyze the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in ethyl acetate/petroleum ether mixtures. Bromine’s heavy atom effect enhances X-ray diffraction resolution .

- Dihedral Angle Analysis : Measure the angle between the indole ring and cyclopropyl group using software like Olex2. Compare with analogs (e.g., 86.97° in a benzyl-substituted indole) to assess steric effects of the cyclopropyl group .

- Intermolecular Interactions : Identify weak C–H···N hydrogen bonds (Nitrile N as acceptor) and halogen-π interactions (Br···aromatic rings) using Mercury. These interactions guide crystal packing and stability .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of bromine and cyclopropyl substituents?

Methodological Answer:

- Synthetic Analogs : Synthesize derivatives with substituent variations (e.g., replacing Br with Cl or cyclopropyl with methyl). Use Suzuki coupling for bromine substitution .

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition). Correlate activity trends with steric/electronic descriptors (Hammett constants for Br, Taft parameters for cyclopropyl) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to quantify substituent effects on electron density at the indole C3 position, a common pharmacophore site .

Q. What strategies optimize the introduction of the cyclopropyl group during synthesis?

Methodological Answer:

- Cyclopropanation : Use transition metal-catalyzed methods (e.g., Pd-mediated coupling of cyclopropylboronic acid to the indole N1 position). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Steric Hindrance Mitigation : Employ bulky ligands (e.g., XPhos) to prevent undesired β-hydride elimination. Optimize temperature (80–100°C) and solvent (toluene) for yield improvement .

- Purification : Use flash chromatography (silica gel, gradient elution) to separate cyclopropyl-substituted product from unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.